molecular formula C11H21NOS B1482735 [1-(Thian-4-yl)piperidin-3-yl]methanol CAS No. 1824024-47-6

[1-(Thian-4-yl)piperidin-3-yl]methanol

Cat. No.: B1482735
CAS No.: 1824024-47-6
M. Wt: 215.36 g/mol
InChI Key: MCSWLYNFETYNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Thian-4-yl)piperidin-3-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse pharmacological properties and applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Thian-4-yl)piperidin-3-yl]methanol typically involves the reaction of piperidine with thian-4-yl derivatives under specific conditions. One common synthetic route is the nucleophilic substitution reaction, where a suitable thian-4-yl halide reacts with piperidine in the presence of a base. The reaction conditions include maintaining an inert atmosphere, controlling the temperature, and using a polar aprotic solvent.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: [1-(Thian-4-yl)piperidin-3-yl]methanol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical syntheses.

Scientific Research Applications

[1-(Thian-4-yl)piperidin-3-yl]methanol has found applications in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [1-(Thian-4-yl)piperidin-3-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[1-(Thian-4-yl)piperidin-3-yl]methanol is compared with other similar compounds, such as piperidine derivatives and thian-4-yl derivatives. Its uniqueness lies in its specific structural features and the resulting biological and chemical properties. Similar compounds include:

  • Piperidine

  • Thian-4-yl derivatives

  • Other piperidine derivatives

Properties

IUPAC Name

[1-(thian-4-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NOS/c13-9-10-2-1-5-12(8-10)11-3-6-14-7-4-11/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSWLYNFETYNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCSCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Thian-4-yl)piperidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(Thian-4-yl)piperidin-3-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(Thian-4-yl)piperidin-3-yl]methanol
Reactant of Route 4
[1-(Thian-4-yl)piperidin-3-yl]methanol
Reactant of Route 5
[1-(Thian-4-yl)piperidin-3-yl]methanol
Reactant of Route 6
[1-(Thian-4-yl)piperidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.